Methyl 2-acetamido-2-cyanoacetate
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Overview
Description
Methyl 2-acetamido-2-cyanoacetate is an organic compound with the molecular formula C6H8N2O3 It is a derivative of cyanoacetic acid and is characterized by the presence of an acetamido group and a cyano group attached to the same carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-acetamido-2-cyanoacetate can be synthesized through several methods. One common approach involves the reaction of methyl cyanoacetate with acetamide under basic conditions. The reaction typically proceeds as follows:
- Reaction of Methyl Cyanoacetate with Acetamide:
Reagents: Methyl cyanoacetate, acetamide
Conditions: Basic conditions (e.g., sodium ethoxide in ethanol)
:Reaction: NCCH2COOCH3+CH3CONH2→CH3CONHCH(CN)COOCH3
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, controlled temperatures, and specific catalysts to enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-acetamido-2-cyanoacetate undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Condensation Reactions: The compound can undergo condensation reactions with aldehydes and ketones to form heterocyclic compounds.
Hydrolysis: Under acidic or basic conditions, the ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Condensation: Catalysts like piperidine or pyridine.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Major Products
Substitution: Various substituted cyanoacetamides.
Condensation: Heterocyclic compounds such as pyridines and quinolines.
Hydrolysis: 2-acetamido-2-cyanoacetic acid.
Scientific Research Applications
Methyl 2-acetamido-2-cyanoacetate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as an intermediate in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism by which methyl 2-acetamido-2-cyanoacetate exerts its effects depends on the specific reactions it undergoes. Generally, the compound’s reactivity is influenced by the electron-withdrawing nature of the cyano and ester groups, which activate the acetamido group towards nucleophilic attack. This makes it a versatile intermediate in various synthetic pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl cyanoacetate: Lacks the acetamido group, making it less reactive in certain condensation reactions.
Ethyl cyanoacetate: Similar structure but with an ethyl ester group, leading to slightly different reactivity and physical properties.
2-Cyanoacetamide: Contains an amide group instead of an ester, affecting its solubility and reactivity.
Uniqueness
Methyl 2-acetamido-2-cyanoacetate is unique due to the presence of both the acetamido and cyano groups, which confer distinct reactivity patterns and make it a valuable intermediate in the synthesis of a wide range of organic compounds.
Properties
CAS No. |
89188-24-9 |
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Molecular Formula |
C6H8N2O3 |
Molecular Weight |
156.14 g/mol |
IUPAC Name |
methyl 2-acetamido-2-cyanoacetate |
InChI |
InChI=1S/C6H8N2O3/c1-4(9)8-5(3-7)6(10)11-2/h5H,1-2H3,(H,8,9) |
InChI Key |
DQEFYKHCXVXFRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C#N)C(=O)OC |
Origin of Product |
United States |
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